molecular formula C5H6N2S2 B070578 2-Methylthiazole-4-carbothioamide CAS No. 174223-29-1

2-Methylthiazole-4-carbothioamide

Cat. No. B070578
CAS RN: 174223-29-1
M. Wt: 158.2 g/mol
InChI Key: DIOPPULTIGEDCB-UHFFFAOYSA-N
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Description

2-Methylthiazole-4-carbothioamide is a chemical compound with the CAS Number: 174223-29-1 . It has a molecular weight of 159.26 and its linear formula is C5H6N2S2 .


Molecular Structure Analysis

The molecular structure of 2-Methylthiazole-4-carbothioamide consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .


Physical And Chemical Properties Analysis

2-Methylthiazole-4-carbothioamide has a molecular weight of 159.26 . Its density is 1.376±0.06 g/cm3 (20 ºC 760 Torr), melting point is 201 °C, boiling point is 289.6±32.0℃ (760 Torr), flashing point is 129.0±25.1℃, and refractive index is 1.686 .

Scientific Research Applications

Pharmaceutical Applications

2-Methylthiazole-4-carbothioamide is a thiazole derivative . Thiazole derivatives have been found to exhibit a wide range of biological activities. They have been used in the development of various drugs with diverse therapeutic effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Antibacterial Activity

Some thiazole derivatives, including those related to 2-Methylthiazole-4-carbothioamide, have shown promising antibacterial activity against various bacterial strains such as Staphylococcus aureus, E. coli, P. aeroginosa, and S. typhi .

Antifungal Activity

Thiazole derivatives have been used in the development of antifungal drugs. For example, Abafungin is a thiazole derivative that has been used as an antifungal drug .

Antiretroviral Activity

Thiazole derivatives have also been used in the development of antiretroviral drugs. For example, Ritonavir is a thiazole derivative that has been used as an antiretroviral drug .

Antineoplastic Activity

Thiazole derivatives have been used in the development of antineoplastic drugs. For example, Tiazofurin is a thiazole derivative that has been used as an antineoplastic drug .

Chemical Synthesis

2-Methylthiazole-4-carbothioamide can be used in the synthesis of various chemical compounds. For example, it has been used in the reaction with metal salts to produce complexes .

Material Science

In the field of material science, 2-Methylthiazole-4-carbothioamide can be used in the development of new materials with unique properties. For example, it can be used in the synthesis of new polymers or in the development of new catalysts .

Chemical Reaction Accelerators

Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .

properties

IUPAC Name

2-methyl-1,3-thiazole-4-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2S2/c1-3-7-4(2-9-3)5(6)8/h2H,1H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOPPULTIGEDCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372528
Record name 2-methylthiazole-4-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

174223-29-1
Record name 2-methylthiazole-4-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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